An In-depth Technical Guide to (3-Methylphenoxy)acetyl chloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (3-Methylphenoxy)acetyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: February 2, 2026
Abstract
(3-Methylphenoxy)acetyl chloride, a reactive acyl chloride derivative, serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. We will delve into the nuanced aspects of its reactivity, offering field-proven insights into its handling and utilization in the synthesis of novel chemical entities. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and safety in the laboratory setting.
Core Molecular Attributes
(3-Methylphenoxy)acetyl chloride is an aromatic acyl chloride characterized by the presence of a methylphenoxy group attached to an acetyl chloride moiety. Understanding its fundamental molecular characteristics is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| CAS Number | 40926-72-5 | [1] |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)Cl | [2] |
| Synonyms | 2-(m-Tolyloxy)acetyl chloride | [2] |
Synthesis of (3-Methylphenoxy)acetyl chloride
The synthesis of (3-Methylphenoxy)acetyl chloride is a two-step process that begins with the preparation of its carboxylic acid precursor, (3-Methylphenoxy)acetic acid. This is followed by the conversion of the carboxylic acid to the corresponding acyl chloride.
Step 1: Synthesis of (3-Methylphenoxy)acetic acid
The preparation of (3-Methylphenoxy)acetic acid involves a Williamson ether synthesis, a robust and widely used method for forming ethers. In this reaction, the sodium salt of 3-methylphenol (m-cresol) acts as a nucleophile, attacking the electrophilic carbon of a chloroacetic acid salt.
Reaction Scheme: m-Cresol + Chloroacetic Acid → (3-Methylphenoxy)acetic acid
Causality Behind Experimental Choices: The use of a base, such as sodium hydroxide, is crucial to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic phenoxide. The reaction is typically heated to increase the rate of the nucleophilic substitution. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Detailed Experimental Protocol:
-
Preparation of Sodium 3-Methylphenoxide: In a well-ventilated fume hood, dissolve 3-methylphenol (1.0 equivalent) in a suitable solvent such as water or ethanol.
-
Addition of Base: Slowly add a stoichiometric equivalent of sodium hydroxide to the solution while stirring.
-
Reaction with Chloroacetic Acid Salt: To this solution, add a solution of the sodium salt of chloroacetic acid (1.0-1.2 equivalents).
-
Heating: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2.
-
Isolation: The (3-Methylphenoxy)acetic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove any inorganic impurities, and dry under vacuum.
Caption: Synthesis of (3-Methylphenoxy)acetic acid.
Step 2: Conversion to (3-Methylphenoxy)acetyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) being a common and effective choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[3]
Reaction Scheme: (3-Methylphenoxy)acetic acid + SOCl₂ → (3-Methylphenoxy)acetyl chloride + SO₂ + HCl
Causality Behind Experimental Choices: Thionyl chloride is a highly reactive reagent that readily converts carboxylic acids to acyl chlorides. The reaction is often performed neat or in an inert solvent like toluene or dichloromethane. A slight excess of thionyl chloride is typically used to ensure complete conversion. The reaction is usually heated to drive the reaction to completion and to facilitate the removal of the gaseous byproducts.
Detailed Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Addition of Reagents: To the flask, add (3-Methylphenoxy)acetic acid (1.0 equivalent) and slowly add thionyl chloride (1.5-2.0 equivalents) at room temperature.
-
Heating: Gently heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting (3-Methylphenoxy)acetyl chloride can be purified by vacuum distillation.
Caption: Synthesis of (3-Methylphenoxy)acetyl chloride.
Physicochemical Properties and Reactivity
(3-Methylphenoxy)acetyl chloride is a reactive compound, and its properties are largely dictated by the electrophilic nature of the acyl chloride functional group. While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs like phenoxyacetyl chloride and general knowledge of acyl chlorides.
| Property | Predicted/Inferred Value | Basis of Information |
| Appearance | Colorless to light-yellow liquid | General appearance of acyl chlorides |
| Odor | Pungent, irritating | Characteristic of acyl chlorides[3] |
| Boiling Point | > 200 °C (decomposes) | Extrapolated from related compounds |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Toluene) | General solubility of organic compounds |
| Reactivity with Water | Reacts violently to form (3-Methylphenoxy)acetic acid and HCl | General reactivity of acyl chlorides with water[3] |
Reactivity Profile: The carbonyl carbon of the acyl chloride is highly electrophilic and susceptible to nucleophilic attack. This high reactivity makes (3-Methylphenoxy)acetyl chloride a valuable reagent for introducing the (3-methylphenoxy)acetyl moiety into various molecules.
-
Reaction with Alcohols: It reacts readily with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4]
-
Reaction with Amines: It reacts vigorously with primary and secondary amines to form amides.[5] Two equivalents of the amine are typically used, with one equivalent acting as a nucleophile and the second as a base to quench the HCl formed. Alternatively, an external base can be used.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can undergo Friedel-Crafts acylation with aromatic compounds to form ketones.[6]
Applications in Drug Development and Research
The primary application of (3-Methylphenoxy)acetyl chloride in a research and drug development setting is as an acylating agent.[6][7] The introduction of the (3-methylphenoxy)acetyl group can modulate the physicochemical and pharmacological properties of a lead compound.
-
Synthesis of Pharmaceutical Intermediates: This reagent is used in the synthesis of more complex molecules that may serve as intermediates for active pharmaceutical ingredients (APIs).[5]
-
Prodrug Synthesis: The formation of ester or amide linkages with a drug molecule containing a hydroxyl or amino group, respectively, is a common strategy for prodrug design. The resulting (3-methylphenoxy)acetylated prodrug may exhibit improved solubility, stability, or bioavailability.
-
Proteomics Research: Although not its primary application, as a reactive acylating agent, it has the potential to be used in proteomics for the chemical modification of proteins, for example, by reacting with the amine groups of lysine residues. The closely related (3-Bromophenoxy)acetyl chloride is noted for its use in proteomics research.[5]
Caption: Key applications of (3-Methylphenoxy)acetyl chloride.
Safety and Handling
(3-Methylphenoxy)acetyl chloride is a corrosive and reactive chemical that requires careful handling in a laboratory setting. The safety precautions are similar to those for other acyl chlorides.
Hazard Identification:
-
Lachrymator: Vapors can cause severe irritation to the respiratory tract.
-
Reacts Violently with Water: Contact with water or moisture will produce corrosive hydrogen chloride gas.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Handling and Storage:
-
Ventilation: Always handle in a well-ventilated chemical fume hood.[8]
-
Inert Atmosphere: For long-term storage and to prevent hydrolysis, it should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases, alcohols, and oxidizing agents. The container should be tightly sealed.
-
Spill and Waste Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Conclusion
(3-Methylphenoxy)acetyl chloride is a valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its ability to readily acylate a variety of nucleophiles makes it a key reagent for the synthesis of complex pharmaceutical intermediates and for the modification of lead compounds. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
Wikipedia. (2023, December 27). Acetyl chloride. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Acetyl Chloride. Retrieved February 2, 2026, from [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). DE3743981A1 - Method for producing acetyl chloride.
-
DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved February 2, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetyl chloride (CAS 75-36-5). Retrieved February 2, 2026, from [Link]
-
bioRxiv. (n.d.). Chemical Synthesis and Characterization. Retrieved February 2, 2026, from [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry II. (n.d.). 22.3. Reaction of acyl derivatives with weak nucleophiles. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Phenoxyacetyl chloride. Retrieved February 2, 2026, from [Link]
-
Save My Exams. (2025, March 31). Acyl chlorides and alcohols. Retrieved February 2, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 40926-72-5|2-(m-Tolyloxy)acetyl chloride|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Buy (3-Bromophenoxy)acetyl chloride | 211933-66-3 [smolecule.com]
- 6. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
